5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione

Catalog No.
S13978879
CAS No.
M.F
C14H22O5S
M. Wt
302.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cy...

Product Name

5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione

IUPAC Name

5-(2-ethylsulfonylpropyl)-2-propanoylcyclohexane-1,3-dione

Molecular Formula

C14H22O5S

Molecular Weight

302.39 g/mol

InChI

InChI=1S/C14H22O5S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)20(18,19)5-2/h9-10,14H,4-8H2,1-3H3

InChI Key

QVRVGRYQJFPKKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C(=O)CC(CC1=O)CC(C)S(=O)(=O)CC

5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is a complex organic compound characterized by its unique molecular structure and functional groups. Its molecular formula is C14H22O3SC_{14}H_{22}O_3S, and it has a molecular weight of approximately 270.39 g/mol. This compound features a cyclohexanedione core, which is a six-membered carbon ring with two ketone functional groups, along with an ethylsulfonyl group and a propanoyl substituent. The presence of these functional groups suggests potential reactivity and biological activity, making it a subject of interest in various fields of research.

The chemical reactivity of 5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione can be attributed to its functional groups:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.
  • Condensation Reactions: The presence of both ketone and sulfonyl groups may facilitate condensation reactions with other nucleophiles.
  • Oxidation-Reduction: The compound may participate in redox reactions due to the presence of the carbonyl group.

These reactions are fundamental for understanding the compound's potential transformations in synthetic chemistry.

  • Antimicrobial Activity: Many cyclohexanediones have been reported to possess antimicrobial properties.
  • Enzyme Inhibition: The presence of carbonyl groups suggests potential interactions with enzymes, possibly acting as inhibitors or substrates.

Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione can be approached through several methods:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as cyclohexanedione and ethylsulfonic acid derivatives.
  • Multi-Step Synthesis:
    • Formation of Cyclohexanedione Derivative: Initial reactions may involve the formation of substituted cyclohexanediones through condensation reactions.
    • Introduction of Ethylsulfonyl Group: This can be achieved via nucleophilic substitution or direct sulfonation.
    • Final Modifications: Subsequent steps may include further functionalization to introduce the propanoyl group.
  • Optimization: Reaction conditions such as temperature, solvent choice, and catalysts can be optimized for improved yields.

5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione may find applications in various domains:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development.
  • Agricultural Chemistry: Its antimicrobial properties might make it useful in developing agrochemicals.
  • Material Science: The compound could also have applications in synthesizing novel materials due to its unique structural features.

Several compounds share structural similarities with 5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5,5-Dimethyl-2-(2-oxopropyl)-1,3-cyclohexanedioneC11H16O3C_{11}H_{16}O_3Contains dimethyl substituents; potential for different reactivity patterns.
4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N-beta-diphenyl-benzenebutanamideC26H24FNO3C_{26}H_{24}FNO_3Features fluorine substitution; may exhibit unique biological activities due to fluorine's electronegativity.
5-[2-(Ethoxy)propyl]-2-propanoylcyclohexane-1,3-dioneC14H22O3C_{14}H_{22}O_3Ethoxy group instead of ethylsulfonyl; differences in solubility and reactivity.

These compounds illustrate the diversity within this class of chemicals while highlighting the unique aspects of 5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione due to its specific substitutions and potential applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Exact Mass

302.11879497 g/mol

Monoisotopic Mass

302.11879497 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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